1-(pyridin-3-yl)-1H-indazol-4-amine
CAS No.:
Cat. No.: VC18260558
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1-pyridin-3-ylindazol-4-amine |
| Standard InChI | InChI=1S/C12H10N4/c13-11-4-1-5-12-10(11)8-15-16(12)9-3-2-6-14-7-9/h1-8H,13H2 |
| Standard InChI Key | UIDFCRGLJSQTAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=NN(C2=C1)C3=CN=CC=C3)N |
Introduction
Chemical Structure and Nomenclature
1-(Pyridin-3-yl)-1H-indazol-4-amine features a bicyclic indazole core fused with a pyridine ring at the 1-position and an amine group at the 4-position. The indazole system (benzopyrazole) consists of a benzene ring fused to a pyrazole, while the pyridin-3-yl substituent introduces a nitrogen atom at the meta position relative to the indazole linkage .
Molecular Formula and Key Properties
The molecular formula is C₁₂H₁₀N₄, with a calculated molecular weight of 210.23 g/mol. Comparative data from analogous compounds, such as 1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (MW: 287.19 g/mol), suggest moderate hydrophilicity, with predicted logP values ranging from 0.5 to -2.6 depending on protonation states . The presence of multiple hydrogen bond donors (2) and acceptors (4) implies potential solubility in polar solvents .
Table 1: Comparative Physicochemical Properties of Indazole-Pyridine Derivatives
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 1-(Pyridin-3-yl)-1H-indazol-4-amine | 210.23 | 0.5* | 2 | 4 |
| 1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine | 287.19 | -2.67 | 2 | 3 |
| N-(1-(pyridin-4-ylmethyl)piperidin-3-yl)-1H-indazol-5-amine | 307.40 | 1.8* | 3 | 5 |
*Predicted values based on structural analogs .
Synthesis and Structural Modification
The synthesis of 1-(pyridin-3-yl)-1H-indazol-4-amine likely follows strategies employed for analogous indazole-pyridine hybrids. Key methods include:
Palladium-Catalyzed Cross-Coupling
A Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling between 3-iodo-1H-indazol-4-amine and pyridin-3-ylboronic acid represents a plausible route . This method, optimized for 3-arylindazoles, typically employs NaHCO₃ as a base in DMF/water mixtures at 80°C, yielding products in 70–85% efficiency after column chromatography .
N-Methylation Strategies
N-Methyl derivatives, such as N-methyl-3-arylindazoles, are synthesized via alkylation with methyl iodide in acetone under basic conditions (KOH, 0°C) . For 1-(pyridin-3-yl)-1H-indazol-4-amine, selective methylation of the amine group would require protective group strategies to avoid side reactions at the indazole nitrogen .
Challenges and Future Directions
Current limitations include the lack of X-ray crystallographic data for 1-(pyridin-3-yl)-1H-indazol-4-amine and its derivatives. Computational modeling (e.g., DFT studies) could predict binding conformations with targets like protein kinase B/Akt, which is inhibited by indazole-pyridine hybrids at nanomolar concentrations . Synthetic efforts should prioritize isotopically labeled analogs for pharmacokinetic studies and metabolite identification.
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